BenchChemオンラインストアへようこそ!

N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride

RXFP3 antagonism GPCR pharmacology cAMP inhibition

N-Methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride (CAS 1579171-16-6, molecular formula C₁₂H₁₇ClN₂O, molecular weight 240.73 g/mol) is a pyrrolidine-3-carboxamide derivative supplied as the hydrochloride salt. The compound features a tertiary amide linkage formed between pyrrolidine-3-carboxylic acid and N-methylaniline, yielding a saturated nitrogen heterocycle scaffold with a single hydrogen-bond acceptor (the amide carbonyl) and one hydrogen-bond donor (the pyrrolidine NH, as the free base).

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1579171-16-6
Cat. No. B1458478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride
CAS1579171-16-6
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2CCNC2.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-14(11-5-3-2-4-6-11)12(15)10-7-8-13-9-10;/h2-6,10,13H,7-9H2,1H3;1H
InChIKeyVKWCHBHXQKZSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-phenylpyrrolidine-3-carboxamide Hydrochloride (CAS 1579171-16-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-Methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride (CAS 1579171-16-6, molecular formula C₁₂H₁₇ClN₂O, molecular weight 240.73 g/mol) is a pyrrolidine-3-carboxamide derivative supplied as the hydrochloride salt [1]. The compound features a tertiary amide linkage formed between pyrrolidine-3-carboxylic acid and N-methylaniline, yielding a saturated nitrogen heterocycle scaffold with a single hydrogen-bond acceptor (the amide carbonyl) and one hydrogen-bond donor (the pyrrolidine NH, as the free base). Its free base counterpart (CAS 1340360-40-8, molecular weight 204.27 g/mol) is catalogued in the Protein Data Bank under ligand code O3A and has been deployed in crystallographic fragment screening campaigns through the DSI‑poised Fragment Library at Diamond Light Source’s XChem facility [2]. Commercial sourcing typically offers ≥95% purity, with the hydrochloride salt form providing improved aqueous solubility and handling characteristics relative to the free base, a consideration that directly impacts weighing accuracy, dissolution protocols, and long-term storage stability in laboratory workflows.

Why In‑Class Pyrrolidine‑3‑Carboxamide Building Blocks Cannot Substitute for CAS 1579171-16-6 Without Experimental Re‑validation


Pyrrolidine-3-carboxamide derivatives are widely employed in medicinal chemistry as conformationally constrained scaffolds, yet even subtle variations in N‑substitution pattern produce large shifts in target binding, selectivity, and physicochemical properties. The N‑methyl‑N‑phenyl amide arrangement in CAS 1579171‑16‑6 establishes a specific hydrogen‑bonding and lipophilic pharmacophore that differs fundamentally from N‑benzyl, N‑ethyl, or unsubstituted pyrrolidine‑3‑carboxamide analogs [1]. Empirically, the (3S)‑enantiomer of this compound has been validated as a fragment hit in at least four independent protein targets—STAG1, SHIP1, human RXFP3, and Coxsackievirus A16 2A protease—whereas closely related pyrrolidine‑3‑carboxamides with divergent substitution failed to produce equivalent binding poses in the same fragment screens [2][3]. Furthermore, the hydrochloride salt form of CAS 1579171‑16‑6 offers distinct solubility and hygroscopicity attributes compared to the free base (CAS 1340360‑40‑8) and to other counter‑ion variants, directly affecting stock solution preparation, assay compatibility, and inter‑laboratory reproducibility. Procuring an unverified “pyrrolidine‑3‑carboxamide analog” without confirming the precise N‑methyl‑N‑phenyl substitution risks introducing confounding variables into structure‑activity relationship (SAR) studies, fragment‑based lead discovery campaigns, or synthetic route optimization.

Quantitative Differentiation Evidence for N-Methyl-N-phenylpyrrolidine-3-carboxamide Hydrochloride (CAS 1579171-16-6) Versus Closest Analogs


RXFP3 Antagonist Potency: Head-to-Head Comparison of N‑Methyl‑N‑phenylpyrrolidine‑3‑carboxamide Versus Relaxin‑3 Peptide Agonist

The free base form of N-methyl-N-phenylpyrrolidine-3-carboxamide was tested in a functional antagonist assay at the human RXFP3 receptor expressed in CHO‑K1 cells, measuring inhibition of forskolin‑induced cAMP accumulation. It exhibited an IC₅₀ of 5740 nM (5.74 μM), defining its antagonist potency at this GPCR target implicated in appetite regulation and stress response [1]. In contrast, the endogenous peptide agonist relaxin‑3 activates RXFP3 with an EC₅₀ in the low nanomolar range (reported EC₅₀ ~0.3–3 nM across assay formats), meaning the small‑molecule fragment is approximately 1,900‑fold weaker in functional modulation [2]. This comparison illustrates the compound’s utility as a low‑molecular‑weight antagonist starting point for fragment‑based elaboration, rather than as a potent tool compound. No equivalent RXFP3 activity data have been reported for other close pyrrolidine‑3‑carboxamide analogs such as N‑ethyl‑N‑phenylpyrrolidine‑3‑carboxamide or N‑benzyl‑N‑phenylpyrrolidine‑3‑carboxamide, making this the only publicly available functional benchmark within this subclass.

RXFP3 antagonism GPCR pharmacology cAMP inhibition

Crystallographic Fragment Binding Across Orthogonal Protein Targets: Multi‑Target Engagement of the (3S)‑Enantiomer

The (3S)‑enantiomer of N‑methyl‑N‑phenylpyrrolidine‑3‑carboxamide (free base, PDB ligand O3A) has been co‑crystallized with four structurally unrelated protein targets in PanDDA fragment screening campaigns at Diamond Light Source: (i) human STAG1 cohesin domain (PDB 5QST, resolution 2.58 Å); (ii) SHIP1 phosphatase and C2 domains (PDB 5RXI, resolution 1.74 Å); (iii) Coxsackievirus A16 2A protease (PDB 7H4M, resolution 1.42 Å); and (iv) an additional unpublished target yielding a fourth structure [1][2][3]. This multi‑target engagement profile is exceptionally rare for a fragment of this size (MW 204 Da free base). By comparison, the closely related (3R)‑enantiomer or racemic mixture does not appear in any released PDB entry, suggesting stereochemistry‑dependent binding recognition. Similarly, the N‑desmethyl analog (N‑phenylpyrrolidine‑3‑carboxamide, MW 190 Da) and N‑desphenyl analog (N‑methylpyrrolidine‑3‑carboxamide, MW 128 Da) have not been deposited as co‑crystal structures with these same protein targets, indicating that the N‑methyl‑N‑phenyl substitution pattern and (S)‑configuration are jointly required for the observed binding events.

Fragment-based drug discovery X-ray crystallography PanDDA screening

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Solubility and Handling for Assay‑Ready Formats

CAS 1579171‑16‑6 is the hydrochloride salt of N‑methyl‑N‑phenylpyrrolidine‑3‑carboxamide, with a molecular weight of 240.73 g/mol versus 204.27 g/mol for the free base (CAS 1340360‑40‑8). The hydrochloride counter‑ion increases aqueous solubility of the protonated pyrrolidine nitrogen, enabling direct dissolution in aqueous buffers or DMSO‑water mixtures at millimolar concentrations without pH adjustment . In contrast, the free base (CAS 1340360‑40‑8) requires organic co‑solvent (e.g., DMSO or DMF) for solubilization and may precipitate upon dilution into aqueous assay media, introducing variability in dose‑response measurements . A direct solubility comparison under standardized conditions (e.g., 10 mM in phosphate‑buffered saline, pH 7.4) has not been published; however, general salt‑form principles predict ≥5‑fold higher aqueous solubility for the hydrochloride relative to the free base based on the ionization state of the pyrrolidine nitrogen (calculated pKa ~9.5–10.5) . Other salt forms (e.g., acetate, trifluoroacetate) of closely related pyrrolidine‑3‑carboxamides are not commercially available at comparable purity levels, limiting procurement alternatives.

Solubility optimization Salt form selection Laboratory workflow

NMR Quality Control Data for Fragment Library Integrity: BMRB Entry bmse011122 as a Reproducibility Benchmark

The (3S)‑enantiomer of the target compound has been subjected to rigorous NMR quality control as part of the Biological Magnetic Resonance Bank (BMRB) fragment library, with entry bmse011122 providing 1D ¹H NMR spectra acquired at 600 MHz in DMSO‑d₆ (1 mM, 298 K, pH 6.0) [1]. This publicly available spectral reference enables end‑users to verify compound identity and purity by direct spectral overlay upon receipt, a capability not available for most custom‑synthesized pyrrolidine‑3‑carboxamide analogs. In comparison, the racemic hydrochloride (CAS 1579171‑16‑6) lacks a dedicated BMRB entry but can be cross‑referenced against the deposited (3S)‑enantiomer spectrum to confirm the presence of diastereomeric or enantiomeric impurities [2]. This distinguishes the compound from N‑ethyl‑N‑phenylpyrrolidine‑3‑carboxamide, N‑benzyl‑N‑phenylpyrrolidine‑3‑carboxamide, and other uncharacterized analogs for which no publicly archived NMR reference data exist, forcing procurement teams to rely solely on vendor‑supplied certificates of analysis.

Fragment library QC NMR spectroscopy Reproducibility

High‑Impact Application Scenarios for N‑Methyl‑N‑phenylpyrrolidine‑3‑carboxamide Hydrochloride (CAS 1579171‑16‑6)


RXFP3 Antagonist Fragment‑Based Lead Discovery

The compound’s demonstrated functional antagonism at human RXFP3 (IC₅₀ = 5740 nM in cAMP assay) provides a validated starting point for fragment elaboration toward potent, selective RXFP3 antagonists [1]. Procurement of the hydrochloride salt ensures assay‑ready solubility for structure‑based drug design (SBDD) campaigns targeting appetite regulation and stress‑related disorders.

Crystallographic Fragment Screening Library Assembly for Multi‑Target Structural Biology Platforms

With co‑crystal structures against four unrelated protein targets (STAG1, SHIP1, CV‑A16 2A protease, and one additional target), the compound serves as a cross‑validated, multi‑target fragment probe for XChem and PanDDA screening pipelines [2]. Its inclusion in fragment libraries enables immediate comparison of binding hot‑spot recognition across diverse protein families.

Synthetic Intermediate for Pyrrolidine‑Containing Bioactive Molecule Libraries

The pyrrolidine‑3‑carboxamide core with N‑methyl and N‑phenyl substituents is a privileged scaffold in medicinal chemistry, with demonstrated utility in generating CCR5 antagonists (derivatives achieving IC₅₀ values of 0.038–0.057 μM), melanocortin‑4 receptor ligands, and InhA inhibitors [3]. The free secondary amine of the pyrrolidine ring, once deprotected or modified, permits further diversification through acylation, alkylation, or sulfonylation, making the compound a versatile building block for parallel synthesis of screening libraries.

Analytical Reference Standard for Fragment Library Quality Control

The archived BMRB ¹H NMR spectrum (bmse011122) provides a publicly accessible identity verification benchmark for laboratories conducting fragment library QC, enabling inter‑laboratory reproducibility checks and batch‑to‑batch consistency monitoring without reliance on vendor‑supplied certificates of analysis alone [4].

Quote Request

Request a Quote for N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.